[(3-Chlorophenyl)methyl](2-ethylbutyl)amine
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Overview
Description
(3-Chlorophenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to an ethylbutylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 2-ethylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (3-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
(3-Chlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Chlorophenyl)methylamine can be compared with other similar compounds, such as:
- (3-Chlorophenyl)methylamine
- (3-Chlorophenyl)methylamine
- (3-Chlorophenyl)methylamine
These compounds share a similar core structure but differ in the length and branching of the alkyl chain. The unique properties of (3-Chlorophenyl)methylamine, such as its specific reactivity and biological activity, can be attributed to the particular arrangement of its functional groups.
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-ethylbutan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-3-11(4-2)9-15-10-12-6-5-7-13(14)8-12/h5-8,11,15H,3-4,9-10H2,1-2H3 |
InChI Key |
FJTNVTQUBZMDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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